3-(1h-Indazol-1-yl)cyclohexan-1-one chemical structure and properties
3-(1h-Indazol-1-yl)cyclohexan-1-one chemical structure and properties
Chemical Structure, Synthesis, and Medicinal Applications
Executive Summary
This technical guide profiles 3-(1H-Indazol-1-yl)cyclohexan-1-one , a critical bicyclic intermediate in medicinal chemistry. Structurally, it consists of a pharmacologically active 1H-indazole core linked via the N1-nitrogen to the 3-position of a cyclohexanone ring. This scaffold serves as a versatile "chassis" for developing kinase inhibitors, anti-inflammatory agents, and CNS-active drugs.
The guide details the regioselective synthesis (favoring N1 over N2), analytical characterization, and downstream functionalization of this molecule. It is designed for organic chemists and drug discovery scientists requiring actionable protocols and mechanistic insights.
Chemical Architecture & Properties[1][2][3]
Structural Identity
The molecule comprises two distinct domains:
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The Indazole Core: A benzopyrazole system.[1][2][3][4] It exhibits annular tautomerism (1H- vs. 2H-indazole).[3] The 1H-isomer is thermodynamically favored (approx.[3][5] 4.5 kcal/mol more stable) due to the preservation of the benzenoid aromatic system.
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The Cyclohexanone Ring: A six-membered aliphatic ketone. The C3 attachment point introduces a chiral center, making the molecule exist as a pair of enantiomers (R and S) in its standard synthetic form.
Physicochemical Profile[3][8]
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IUPAC Name: 3-(1H-Indazol-1-yl)cyclohexan-1-one
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Molecular Formula: C₁₃H₁₄N₂O
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Molecular Weight: 214.27 g/mol
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Key Functional Groups: Ketone (electrophile), Indazole (nucleophile/pharmacophore).
| Property | Value / Description | Note |
| LogP (Predicted) | ~2.3 - 2.8 | Lipophilic, suitable for CNS penetration. |
| TPSA | ~39 Ų | Good oral bioavailability profile. |
| H-Bond Acceptors | 2 (Ketone O, Indazole N2) | |
| H-Bond Donors | 0 | N1 is substituted. |
| Physical State | Viscous Oil or Low-Melting Solid | Depends on purity/crystallinity. |
Synthetic Methodology: The Aza-Michael Addition
The most robust route to 3-(1H-Indazol-1-yl)cyclohexan-1-one is the aza-Michael conjugate addition of 1H-indazole to 2-cyclohexen-1-one.
Regioselectivity (The N1 vs. N2 Challenge)
Indazoles are ambident nucleophiles. Alkylation can occur at N1 or N2.[3][6]
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N1-Alkylation (Desired): Thermodynamically controlled. Preserves the benzene ring's aromaticity (benzenoid structure).
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N2-Alkylation (Undesired): Kinetically accessible but results in a quinonoid structure, which is higher in energy.
Optimization Strategy: Using a thermodynamic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or conducting the reaction in polar aprotic solvents promotes the thermodynamic N1 product.
Experimental Protocol
Reagents:
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1H-Indazole (1.0 equiv)
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2-Cyclohexen-1-one (1.2 equiv)
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DBU (0.1 - 0.5 equiv) or K₂CO₃ (1.0 equiv)
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Solvent: Acetonitrile (MeCN) or DMF
Step-by-Step Procedure:
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Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-indazole (10 mmol, 1.18 g) in MeCN (20 mL).
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Activation: Add DBU (1 mmol, 0.15 g) and stir at room temperature for 10 minutes to facilitate deprotonation/activation of the indazole.
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Addition: Dropwise add 2-cyclohexen-1-one (12 mmol, 1.15 g) to the mixture.
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Reaction: Stir the mixture at 50°C for 6-12 hours. Monitor via TLC (SiO₂, Hexane:EtOAc 1:1) or LC-MS.[3][4] The product typically appears as a lower Rf spot compared to indazole.
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Workup: Evaporate the solvent under reduced pressure. Dilute the residue with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
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Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Gradient: 10% to 40% EtOAc in Hexanes).
Mechanistic Pathway & Workflow
The following diagram illustrates the reaction mechanism and the regioselective decision node.
Caption: Aza-Michael addition workflow showing the thermodynamic preference for N1-alkylation over N2.
Analytical Characterization (Self-Validating Systems)
To ensure scientific integrity, the synthesized structure must be validated to confirm N1 regioselectivity.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃, 400 MHz):
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Indazole C3-H: Singlet around δ 8.0 - 8.1 ppm.
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Aromatic Region: Multiplets at δ 7.1 - 7.8 ppm (4H).
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N-CH (Methine): A distinct multiplet at δ 4.5 - 5.0 ppm. The chemical shift of this proton is diagnostic; N2 isomers typically show this signal further downfield due to the quinonoid ring current effects.
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Cyclohexanone: Multiplets at δ 1.8 - 3.0 ppm (8H), complex due to ring conformation.
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NOESY (Crucial Check):
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N1-Isomer: Strong NOE correlation between the N-CH methine proton (on cyclohexanone) and the C7-H proton of the indazole ring.
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N2-Isomer: NOE correlation would be seen between the N-CH and both C3-H and C7-H (weakly), but predominantly C3-H.
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Mass Spectrometry[6]
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ESI-MS: Positive mode.
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Signal: [M+H]⁺ = 215.12.
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Fragmentation: Loss of N₂ (indazole ring contraction) may be observed at high collision energies.
Functionalization & Applications
The ketone moiety at C1 of the cyclohexane ring renders this molecule a high-value intermediate. It allows for the rapid generation of diverse libraries for Structure-Activity Relationship (SAR) studies.
Key Derivatization Pathways
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Reductive Amination: Reaction with primary/secondary amines and NaBH(OAc)₃ yields 3-amino-cyclohexyl-indazoles . This is the most common route for generating kinase inhibitors.
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Grignard Addition: Attack of organolithium or Grignard reagents yields tertiary alcohols.
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Fischer Indolization: Reaction with phenylhydrazine can fuse an additional indole ring, creating tricyclic systems.
Downstream Chemistry Workflow
Caption: Divergent synthesis pathways utilizing the ketone handle for medicinal chemistry library generation.
References
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Regioselectivity of Indazole Alkylation: Title: "Highly Efficient Synthesis of N1-Substituted 1H-Indazoles by DBU-Catalyzed Aza-Michael Reaction." Source: ResearchGate / Organic Letters (Contextual Match) URL:[Link]
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Indazole Chemistry Review: Title: "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives."[7][2][4][8] Source: Molecules (MDPI) URL:[Link]
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Mechanistic Insights (N1 vs N2): Title: "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations." Source: NIH / PubMed Central URL:[Link]
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Aza-Michael Methodology: Title: "Catalyst-free N1-regioselective aza-Michael addition of vinyl ketones with 1,2,3-triazole derivatives." (Analogous Chemistry) Source: Royal Society of Chemistry (RSC) URL:[Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. wuxibiology.com [wuxibiology.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
